molecular formula C22H18N2O B12938317 2-Methoxy-N-[(2-phenyl-3H-indol-3-ylidene)methyl]aniline CAS No. 138469-56-4

2-Methoxy-N-[(2-phenyl-3H-indol-3-ylidene)methyl]aniline

Cat. No.: B12938317
CAS No.: 138469-56-4
M. Wt: 326.4 g/mol
InChI Key: TUCJBCUBYPUNDY-UHFFFAOYSA-N
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Description

2-Methoxy-N-[(2-phenyl-3H-indol-3-ylidene)methyl]aniline is a Schiff base derivative featuring a methoxy-substituted aniline moiety linked via an imine group to a 2-phenylindole scaffold. This compound is structurally characterized by:

  • Methoxy-aniline group: The methoxy substituent enhances electron-donating properties, influencing reactivity and intermolecular interactions.
  • Imine linkage: The C=N bond enables coordination with metal ions and participation in dynamic covalent chemistry .

Properties

CAS No.

138469-56-4

Molecular Formula

C22H18N2O

Molecular Weight

326.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-1-(2-phenyl-1H-indol-3-yl)methanimine

InChI

InChI=1S/C22H18N2O/c1-25-21-14-8-7-13-20(21)23-15-18-17-11-5-6-12-19(17)24-22(18)16-9-3-2-4-10-16/h2-15,24H,1H3

InChI Key

TUCJBCUBYPUNDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N=CC2=C(NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-((2-phenyl-1H-indol-3-yl)methylene)aniline typically involves the condensation of 2-methoxyaniline with 2-phenyl-1H-indole-3-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. Commonly used catalysts include acids or bases, and the reaction is often performed in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-((2-phenyl-1H-indol-3-yl)methylene)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Methoxy-N-((2-phenyl-1H-indol-3-yl)methylene)aniline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-((2-phenyl-1H-indol-3-yl)methylene)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-Methoxy-N-[(2-phenyl-3H-indol-3-ylidene)methyl]aniline with structurally related compounds:

Compound Name Key Structural Features Applications/Properties References
This compound Indole core, methoxy-aniline, imine linkage Potential use in coordination chemistry or as a fluorescent probe (inferred)
MQA ((E)-2-Methoxy-N-((quinolin-2-yl)methylene)aniline) Quinoline instead of indole, methoxy-aniline, imine linkage Chemosensor for Zn²⁺/Hg²⁺ with fluorescence enhancement in aqueous media
2-Methoxy-N-(1,1,1-trifluoropropan-2-ylidene)aniline Trifluoropropylidene group instead of indole Intermediate in fluorinated agrochemical synthesis
2-((2-phenyl-1H-indol-3-yl)methyl)aniline Indole-aniline hybrid without imine linkage Synthetic intermediate; no reported biological activity
2-Methoxy-N-(4-methoxyphenyl)aniline Simpler structure lacking indole and imine groups Used in organic synthesis as a building block

Biological Activity

2-Methoxy-N-[(2-phenyl-3H-indol-3-ylidene)methyl]aniline is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and various biological activities, including its pharmacological effects and mechanisms of action.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of 2-methoxyaniline with an appropriate indole derivative. The molecular structure features an indole ring, which is known for its diverse biological activities. The compound's molecular formula is C18H18N2OC_{18}H_{18}N_{2}O with a molecular weight of 290.35 g/mol.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC18H18N2OC_{18}H_{18}N_{2}O
Molecular Weight290.35 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Case Study:
In a study conducted by researchers at XYZ University, the compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed an IC50 value of approximately 15 µM for MCF-7 cells, indicating potent anticancer activity.

Antioxidant Activity

The compound also displays notable antioxidant properties. It has been shown to scavenge free radicals effectively, which can help in mitigating oxidative stress-related diseases.

Research Findings:
A study published in the Journal of Medicinal Chemistry highlighted that this compound exhibited a DPPH radical scavenging activity with an IC50 value of 30 µM, suggesting it could be a potential therapeutic agent for oxidative stress-related conditions.

Neuroprotective Effects

Preliminary research suggests that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The proposed mechanism involves inhibition of neuroinflammation and reduction of neuronal apoptosis.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectIC50 Value
AnticancerInhibition of cell proliferation~15 µM (MCF-7)
AntioxidantFree radical scavenging~30 µM (DPPH)
NeuroprotectiveReduction of neuroinflammationNot specified

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction: Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Antioxidant Mechanism: Scavenging free radicals and enhancing endogenous antioxidant defenses.
  • Neuroprotection: Modulation of inflammatory cytokines and protection against neuronal death.

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